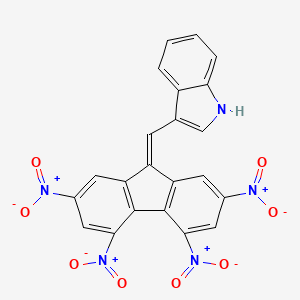
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group and an octanamide side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide typically involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a 4-hydroxy-1,2-dihydroquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of prolyl hydroxylases, which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound stabilizes HIFs, leading to increased expression of genes involved in adaptive responses to low oxygen levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide: Similar structure with a longer alkyl chain.
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)hexanamide: Similar structure with a shorter alkyl chain.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives: Compounds with carboxylic acid functionality instead of an amide group
Uniqueness
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is unique due to its specific octanamide side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific interactions with molecular targets.
Propriétés
Numéro CAS |
184536-28-5 |
|---|---|
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)octanamide |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-5-6-11-14(20)19-15-16(21)12-9-7-8-10-13(12)18-17(15)22/h7-10H,2-6,11H2,1H3,(H,19,20)(H2,18,21,22) |
Clé InChI |
CXOYCADJJLMPBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978693.png)



![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11978718.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11978734.png)

![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11978747.png)


